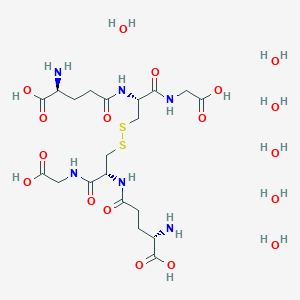
L-Glutathione Oxidized Hexhydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Glutathione Oxidized Hexhydrate, also known as oxidized glutathione, is a tripeptide composed of glutamic acid, cysteine, and glycine. It is the oxidized form of glutathione, a crucial antioxidant in cellular processes. This compound plays a significant role in detoxifying reactive oxygen species and maintaining the redox balance within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutathione Oxidized Hexhydrate typically involves the oxidation of reduced glutathione. This can be achieved using various oxidizing agents such as hydrogen peroxide or diamide under controlled conditions. The reaction is usually carried out in an aqueous medium at a neutral pH to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound involves large-scale oxidation processes using similar oxidizing agents. The process is optimized for high yield and purity, often involving purification steps such as crystallization or chromatography to remove impurities and obtain the final product .
Chemical Reactions Analysis
Types of Reactions
L-Glutathione Oxidized Hexhydrate primarily undergoes redox reactions. It can be reduced back to its reduced form, glutathione, by the enzyme glutathione reductase in the presence of NADPH. This redox cycling is essential for its role in cellular antioxidant defense .
Common Reagents and Conditions
Common reagents used in the reduction of this compound include NADPH and glutathione reductase. The reaction typically occurs under physiological conditions, such as a pH of 7.4 and a temperature of 37°C .
Major Products Formed
The major product formed from the reduction of this compound is reduced glutathione. This reduced form is crucial for various cellular functions, including detoxification and maintenance of the redox state .
Scientific Research Applications
Mechanism of Action
L-Glutathione Oxidized Hexhydrate exerts its effects through its role in redox cycling. It acts as an electron acceptor in the reduction of reactive oxygen species, thereby protecting cells from oxidative damage. The enzyme glutathione reductase catalyzes the reduction of this compound back to its reduced form, glutathione, using NADPH as a cofactor. This cycling between oxidized and reduced forms is crucial for maintaining cellular redox homeostasis .
Comparison with Similar Compounds
Similar Compounds
L-Glutathione Reduced: The reduced form of glutathione, which directly participates in detoxifying reactive oxygen species.
Glutathione Disulfide: Another oxidized form of glutathione, often used interchangeably with L-Glutathione Oxidized Hexhydrate in research.
Uniqueness
This compound is unique due to its specific role in redox cycling and its ability to act as a reservoir for reduced glutathione. This property makes it indispensable in studies related to oxidative stress and redox biology .
Properties
IUPAC Name |
(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;hexahydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N6O12S2.6H2O/c21-9(19(35)36)1-3-13(27)25-11(17(33)23-5-15(29)30)7-39-40-8-12(18(34)24-6-16(31)32)26-14(28)4-2-10(22)20(37)38;;;;;;/h9-12H,1-8,21-22H2,(H,23,33)(H,24,34)(H,25,27)(H,26,28)(H,29,30)(H,31,32)(H,35,36)(H,37,38);6*1H2/t9-,10-,11-,12-;;;;;;/m0....../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBAKXZFQYSSIY-BDVXRIEYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NC(CSSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N.O.O.O.O.O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)C(=O)NCC(=O)O)[C@@H](C(=O)O)N.O.O.O.O.O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H44N6O18S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
720.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
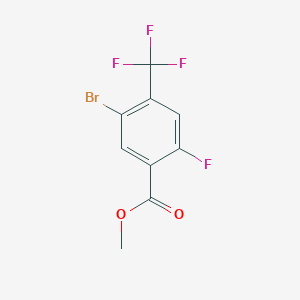
![1-[(3-Bromo-5-nitrophenyl)methyl]-4-methylpiperazine](/img/structure/B8128067.png)
![N-Cyclopropyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B8128071.png)
![[3-(Trifluoromethoxy)pyridin-2-yl]methanol](/img/structure/B8128072.png)
![Methyl 8-bromoimidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B8128087.png)
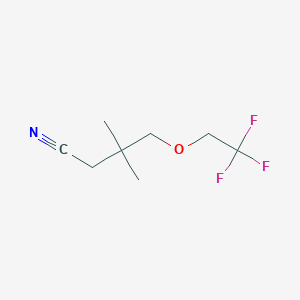
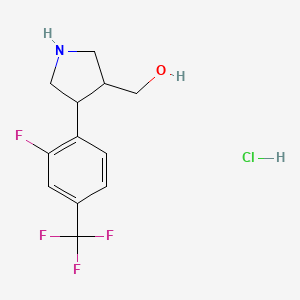
![N-Hydroxy-2-[3-(3-methylureido)phenyl]acetamide](/img/structure/B8128113.png)
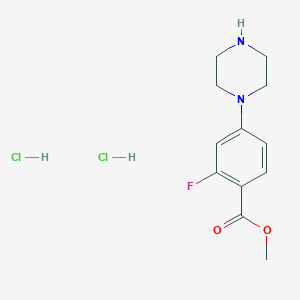
![3-[(E)-2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carboxylic acid](/img/structure/B8128126.png)
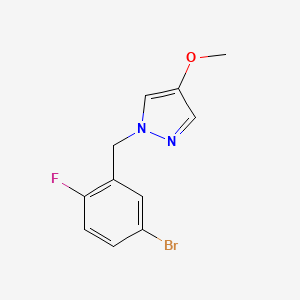
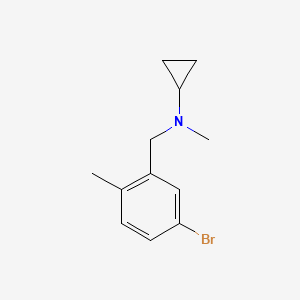
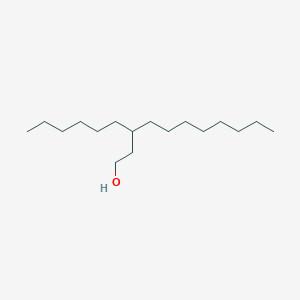
![6-Phenyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B8128156.png)
